molecular formula C12H12N2O3S B14583173 2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- CAS No. 61291-84-7

2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)-

Cat. No.: B14583173
CAS No.: 61291-84-7
M. Wt: 264.30 g/mol
InChI Key: GKDHBFJJYYYSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- is a heterocyclic compound that contains both benzoxazole and thione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- typically involves the reaction of 2-aminophenol with carbon disulfide and a suitable base to form the benzoxazolethione core. This intermediate is then reacted with 4-morpholinylcarbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- is unique due to its combination of benzoxazole and thione functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61291-84-7

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

morpholin-4-yl-(2-sulfanylidene-1,3-benzoxazol-3-yl)methanone

InChI

InChI=1S/C12H12N2O3S/c15-11(13-5-7-16-8-6-13)14-9-3-1-2-4-10(9)17-12(14)18/h1-4H,5-8H2

InChI Key

GKDHBFJJYYYSMK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N2C3=CC=CC=C3OC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.